2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1351633-99-2
VCID: VC5732128
InChI: InChI=1S/C23H22FN3O5/c1-15(28)17-5-8-20(21(11-17)31-2)32-13-22(29)25-9-10-27-14-26-19(12-23(27)30)16-3-6-18(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,29)
SMILES: CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC
Molecular Formula: C23H22FN3O5
Molecular Weight: 439.443

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

CAS No.: 1351633-99-2

VCID: VC5732128

Molecular Formula: C23H22FN3O5

Molecular Weight: 439.443

* For research use only. Not for human or veterinary use.

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide - 1351633-99-2

Description

Functional Groups and Potential Biological Activity

  • Acetyl Group: This group is known for its role in modifying biological activity and solubility.

  • Methoxy Group: Contributes to the compound's lipophilicity and may influence its pharmacokinetic properties.

  • Fluorophenyl Group: Fluorine often enhances the stability and bioavailability of pharmaceutical compounds.

  • Oxopyrimidinyl Group: This could be involved in interactions with biological targets, such as enzymes or receptors.

Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate

  • Molecular Formula: C13H16O5

  • Molecular Weight: 252.263 g/mol

  • LogP: 1.8397, indicating moderate lipophilicity .

2-(4-Formyl-2-methoxyphenoxy)acetamide

  • Molecular Formula: C10H11NO4

  • Molecular Weight: 209.20 g/mol

  • InChIKey: VGHIVGWATFYZKU-UHFFFAOYSA-N .

Potential Applications and Research Findings

While specific research findings on 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide are not available, compounds with similar structures are often investigated for their biological activities, such as anti-inflammatory effects or interactions with specific enzymes.

Biological Activity

Compounds with fluorophenyl and oxopyrimidinyl groups may exhibit activity against various biological targets, potentially leading to applications in drug development for diseases involving these targets.

Chemical Synthesis

The synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions to introduce the various functional groups.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)LogP
Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetateC13H16O5252.2631.8397
2-(4-Formyl-2-methoxyphenoxy)acetamideC10H11NO4209.20N/A
2-(4-acetyl-2-methoxyphenoxy)-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamideC23H21FN2O6S472.5N/A

Note: The LogP value for the formyl compound is not provided in the available data.

Given the lack of specific information on 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide, further research would be necessary to fully understand its properties and potential applications.

CAS No. 1351633-99-2
Product Name 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Molecular Formula C23H22FN3O5
Molecular Weight 439.443
IUPAC Name 2-(4-acetyl-2-methoxyphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide
Standard InChI InChI=1S/C23H22FN3O5/c1-15(28)17-5-8-20(21(11-17)31-2)32-13-22(29)25-9-10-27-14-26-19(12-23(27)30)16-3-6-18(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,29)
Standard InChIKey TVDFFKBDPGEYET-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC
Solubility not available
PubChem Compound 56764785
Last Modified Aug 17 2023

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